molecular formula C13H8Br3NO2 B1683021 Tribromsalan CAS No. 87-10-5

Tribromsalan

Cat. No.: B1683021
CAS No.: 87-10-5
M. Wt: 449.92 g/mol
InChI Key: KVSKGMLNBAPGKH-UHFFFAOYSA-N
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Mechanism of Action

C13H8Br3NO2C_{13}H_{8}Br_{3}NO_{2}C13​H8​Br3​NO2​

. This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Tribromsalan primarily targets the NF-kappaB signaling pathway . This pathway plays a crucial role in regulating the immune response to infection. Incorrect regulation of NF-kappaB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

This compound inhibits NF-kappaB signaling via inhibition of IkappaBalpha phosphorylation . The inhibition occurs at an IC50 of 7.9 uM . This interaction with its targets leads to changes in the signaling pathway, potentially suggesting mechanisms for novel applications in cancer treatment .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-kappaB signaling pathway . By inhibiting IkappaBalpha phosphorylation, this compound disrupts the normal functioning of this pathway, which can have downstream effects on cellular processes such as inflammation, immunity, and cell survival .

Pharmacokinetics

Its molecular weight of 449920 and LogP of 5.62 suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the NF-kappaB signaling pathway . By inhibiting IkappaBalpha phosphorylation, this compound can potentially alter cellular processes controlled by this pathway, including inflammation, immunity, and cell survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromsalan can be synthesized through the bromination of salicylanilide. The process involves the reaction of salicylanilide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, this compound is produced by a similar bromination process, but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is then purified through recrystallization or other suitable purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tribromsalan undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of bromine atoms on the aromatic ring.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: The major products are typically substituted derivatives of this compound, depending on the nucleophile used.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Dibromsalan: Another brominated salicylanilide with similar antimicrobial properties.

    Chlorosalan: A chlorinated analog with comparable uses.

Uniqueness

Tribromsalan is unique due to its specific bromination pattern, which imparts distinct antimicrobial properties and makes it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSKGMLNBAPGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4026181
Record name Tribromsalan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-10-5, 1322-38-9
Record name 3,4′,5-Tribromosalicylanilide
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Record name Tribromsalan [USAN:INN:BAN]
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Record name Salicylanilide, tribromo-
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Record name Tribromsalan
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Record name Benzamide, 3,5-dibromo-N-(4-bromophenyl)-2-hydroxy-
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Record name Tribromsalan
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Record name Tribromsalan
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Record name TRIBROMSALAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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